2,4,6,7-Tetrachloroquinazoline
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Overview
Description
2,4,6,7-Tetrachloroquinazoline is a chemical compound belonging to the quinazoline family, characterized by the presence of four chlorine atoms at the 2, 4, 6, and 7 positions on the quinazoline ring. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,7-Tetrachloroquinazoline typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of quinazoline with chlorine gas under controlled conditions to achieve the desired substitution pattern . Another approach involves the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at specific positions on the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 2,4,6,7-Tetrachloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield partially or fully dechlorinated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
- Substituted quinazolines with various functional groups.
- Quinazoline N-oxides and dechlorinated quinazoline derivatives .
Scientific Research Applications
2,4,6,7-Tetrachloroquinazoline has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2,4,6,7-Tetrachloroquinazoline involves its interaction with specific molecular targets, leading to various biological effects:
Molecular Targets: The compound can inhibit enzymes such as kinases and proteases by binding to their active sites, thereby blocking their activity.
Pathways Involved: It can interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
2,4,6,7-Tetrachloroquinazoline can be compared with other quinazoline derivatives to highlight its uniqueness:
Properties
Molecular Formula |
C8H2Cl4N2 |
---|---|
Molecular Weight |
267.9 g/mol |
IUPAC Name |
2,4,6,7-tetrachloroquinazoline |
InChI |
InChI=1S/C8H2Cl4N2/c9-4-1-3-6(2-5(4)10)13-8(12)14-7(3)11/h1-2H |
InChI Key |
VJCVYGADODKKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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